molecular formula C11H9NO B1595252 Formamide, N-2-naphthalenyl- CAS No. 4423-74-9

Formamide, N-2-naphthalenyl-

Cat. No. B1595252
CAS RN: 4423-74-9
M. Wt: 171.19 g/mol
InChI Key: AULBLBYDAHRCLF-UHFFFAOYSA-N
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Description

Formamide, also known as methanamide, is the simplest naturally occurring (monocarboxylic acid) amide and the smallest molecule with a peptide bond . It is composed of hydrogen, oxygen, carbon, and nitrogen atoms, which are among the seven most prevalent elements in the universe .


Synthesis Analysis

Formamide can be synthesized through various methods. One approach for N-formylation of amines was developed using NaBH (OAc)3 as a reductant under an atmospheric pressure of CO2 at 50 °C . Another method involves the thermocatalytic conversion of CO2 and H2O to formate and formamide over Ni−Fe nitride heterostructures in the absence of synthetic H2 and N2 under mild hydrothermal conditions .


Molecular Structure Analysis

Formamide has been studied extensively for its molecular structure. It has been found that there are distorted ring dimers which consist of hydrogen-bonded formamide molecules in the liquid state . Also, H-bond formation of formamide, in which acidity centers interactions with fluoride ions and basicity centers with hydrofluoric acid, was used to determine its Lewis acidity and basicity .


Chemical Reactions Analysis

Formamide plays a significant role in various chemical reactions. It has been shown that formamide in the presence of largely available catalysts and by moderate heating yields the complete set of nucleic bases necessary for the formation of nucleic acids . Also, formamide can serve as a key building block for the synthesis of organic molecules relevant to premetabolic processes .


Physical And Chemical Properties Analysis

Formamide has unique physical and chemical properties. It is present in interstellar clouds and on comets, estimated to constitute 0.015% of cometary ice in relation to H2O . Its melting point is between 126-130 °C (lit.) .

Scientific Research Applications

Enantioselective Catabolism by Microorganisms

A study on napropamide, a compound structurally related to "Formamide, N-2-naphthalenyl-," revealed the enantioselective catabolism of its chiral enantiomers by Sphingobium sp. This research highlighted the microorganism's capability to degrade different enantiomers through distinct catabolic pathways, providing insights into the biodegradation of naphthalene derivatives (Huang et al., 2019).

Advancements in Naphthalene Diimides (NDIs)

Significant advancements have been made in the synthesis, properties, and applications of naphthalene diimides (NDIs), a class of compounds closely related to "Formamide, N-2-naphthalenyl-." NDIs have been explored for their potential in supramolecular chemistry, sensors, catalysis, and as intercalators with DNA for medicinal applications, showcasing their versatility and broad applicability in scientific research (Kobaisi et al., 2016).

Molecular Gels and Sensing Films

The derivatization of naphthalene diimide to create low-molecular mass gelators (LMMGs) has led to the development of high-performance fluorescent sensing films. These films demonstrate exceptional sensitivity and selectivity for detecting specific vapors, such as aniline, offering promising applications in environmental monitoring and chemical sensing (Fan et al., 2016).

Telomere Targeting in Cancer Therapy

Research into naphthalene diimide derivatives has uncovered their potential as telomere targeting agents in cancer therapy. These compounds have shown remarkable potency in stabilizing human telomeric and gene promoter DNA quadruplexes, inhibiting the growth of cancer cells. This application represents a significant step forward in the development of new therapeutic strategies for treating cancer (Micco et al., 2013).

Anode Materials for Na-ion Batteries

A study on the use of polyimide derived from naphthalene for Na-ion batteries highlights its potential as an anode material. This polyimide exhibits high capacity, excellent cyclability, and strong rate capability, positioning it as an environmentally friendly and cost-effective alternative for energy storage technologies (Deng et al., 2015).

Future Directions

Formamide has promising applications in the context of the bioeconomy. It can be utilized as an innovative nitrogen source achieved through metabolic engineering . Furthermore, formamide’s role as a nitrogen source capable of safeguarding cultivation systems against contamination in non-sterile conditions adds an extra layer of practicality to its application, rendering it an attractive candidate for sustainable and resilient industrial practices .

properties

IUPAC Name

N-naphthalen-2-ylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULBLBYDAHRCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196075
Record name Formamide, N-2-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamide, N-2-naphthalenyl-

CAS RN

4423-74-9
Record name 2-Formamidonaphthalene
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Record name 4423-74-9
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Record name Formamide, N-2-naphthalenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Naphthyl)formamide
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Record name 2-FORMAMIDONAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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